2-Bromo-3,5-dimethoxybenzaldehyde

概述

描述

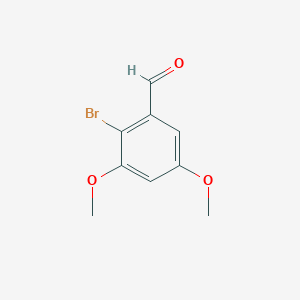

2-Bromo-3,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of 3,5-dimethoxybenzaldehyde and is characterized by the presence of bromine and methoxy groups on the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde typically involves the bromination of 3,5-dimethoxybenzaldehyde. One common method includes dissolving 3,5-dimethoxybenzaldehyde in acetic acid and then adding bromine in acetic acid dropwise at a low temperature (0°C). This reaction results in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

化学反应分析

Types of Reactions: 2-Bromo-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation Reactions: 2-Bromo-3,5-dimethoxybenzoic acid.

Reduction Reactions: 2-Bromo-3,5-dimethoxybenzyl alcohol.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- CAS Number : 85565-93-1

The compound features a bromine atom and two methoxy groups attached to a benzaldehyde structure, which influences its reactivity and biological properties.

Organic Synthesis

2-Bromo-3,5-dimethoxybenzaldehyde serves as a crucial building block in organic synthesis. It is primarily utilized for:

- Synthesis of Complex Molecules : The compound acts as a precursor in the synthesis of various pharmaceuticals and natural product derivatives. Its brominated structure allows for further functionalization through nucleophilic substitution reactions .

- Reactions :

Medicinal Chemistry

The unique structure of this compound may contribute to biological activity, making it a candidate for pharmacological studies. Research indicates that brominated compounds often exhibit enhanced biological properties compared to their non-brominated counterparts. Potential applications include:

- Anticancer Agents : Studies have suggested that brominated compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction.

- Neuropharmacology : Compounds with similar structures have been investigated for their psychoactive properties, which could lead to the development of new therapeutic agents targeting neurological disorders .

Materials Science

In materials science, this compound is explored for its role in synthesizing new materials with specific properties:

- Liquid Crystals and Polymers : The compound's ability to participate in polymerization reactions makes it suitable for creating advanced materials used in electronics and photonics.

- Dyes and Pigments : Its chromophoric properties allow it to be used in the formulation of dyes that exhibit desirable optical characteristics.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of brominated aromatic aldehydes found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Research into the psychoactive effects of structurally related compounds revealed that substitution patterns on benzaldehyde derivatives could influence receptor binding affinities. This opens avenues for developing new drugs targeting neurotransmitter systems.

作用机制

The mechanism of action of 2-Bromo-3,5-dimethoxybenzaldehyde is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and methoxy groups may influence its binding affinity and reactivity with these targets .

相似化合物的比较

- 2-Bromo-4,5-dimethoxybenzaldehyde

- 3,5-Dimethoxybenzaldehyde

- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Comparison: 2-Bromo-3,5-dimethoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, 2C-B is known for its psychoactive properties, whereas this compound is primarily used in synthetic and research applications .

生物活性

Overview

2-Bromo-3,5-dimethoxybenzaldehyde (C9H9BrO3) is an organic compound notable for its structural features, including bromine and methoxy groups on a benzene ring. Its unique configuration influences both its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, synthesis, and potential applications based on available research.

- Molecular Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- CAS Number : 85565-93-1

Synthesis

This compound can be synthesized through several methods, typically involving bromination of 3,5-dimethoxybenzaldehyde using reagents like N-bromosuccinimide in dichloromethane. The general reaction conditions include:

- Reagents : N-Bromosuccinimide (NBS)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature

- Reaction Time : Approximately 18 hours

The yield from this synthesis can reach up to 98% under optimized conditions .

Antimicrobial Properties

Research indicates that brominated methoxyphenyl compounds exhibit significant antimicrobial activity. The presence of the bromine atom enhances the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens. Studies have shown that similar compounds possess antibacterial and antifungal properties, suggesting that this compound may exhibit comparable effects .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. The bromine atom may enhance binding affinity to molecular targets due to its electronegative nature, which could facilitate stronger interactions compared to non-brominated analogs .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study conducted on various brominated methoxyphenyl compounds demonstrated that those with a similar structure to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substitution in enhancing antibacterial properties .

-

Antitumor Effects :

- In vitro assays involving derivatives of methoxybenzaldehydes showed that certain brominated variants could effectively reduce cell viability in cancer cell lines. While direct studies on this compound are needed, the trends suggest potential for further investigation into its antitumor capabilities .

Comparative Analysis with Similar Compounds

| Compound | Antibacterial Activity | Antitumor Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Potential | Bromine enhances reactivity |

| 4-Bromo-2,5-dimethoxybenzaldehyde | High | Significant | Different substitution pattern |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Low | Moderate | Psychoactive properties |

常见问题

Basic Question: What are the standard synthetic routes for preparing 2-Bromo-3,5-dimethoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination of 3,5-dimethoxybenzaldehyde using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. Optimization includes:

- Temperature Control : Maintain 0–5°C to prevent over-bromination or side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate regioselective bromination at the 2-position.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm regiochemistry using NMR (¹H/¹³C) and mass spectrometry .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aldehyde protons (δ ~10 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons.

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and isotopic pattern (Br signature).

- X-ray Crystallography : For unambiguous structural determination, single-crystal diffraction (e.g., SHELX software) resolves bond lengths and angles .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of volatile brominated byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SHELXL/SHELXS) provides atomic-level insights:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply SHELXL-97 for anisotropic displacement parameters and hydrogen bonding networks.

- Validation : Check R-factors (<5%) and electron density maps for disorder modeling.

This method confirmed the planar geometry of the benzaldehyde core and Br–O methoxy interactions in related compounds .

Advanced Question: How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor in synthesizing antibiotics (e.g., Brodimoprim) and kinase inhibitors:

- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the brominated position.

- Aldehyde Functionalization : Reductive amination converts the aldehyde to amines for bioactive molecule synthesis.

Pharmacological studies require in vitro assays (e.g., MIC testing for antimicrobial activity) and pharmacokinetic profiling (Caco-2 permeability) .

Advanced Question: What reaction mechanisms govern the bromination of 3,5-dimethoxybenzaldehyde?

Methodological Answer:

Bromination proceeds via electrophilic aromatic substitution (EAS):

- Electrophile Generation : Br₂ reacts with Lewis acids (e.g., FeBr₃) to form Br⁺.

- Regioselectivity : Methoxy groups direct Br⁺ to the electron-rich 2-position through resonance and inductive effects.

- Kinetic Control : Low temperatures favor mono-bromination; higher temperatures risk di-substitution.

Mechanistic studies using DFT calculations (Gaussian 09) support the observed regiochemistry .

Advanced Question: How do structural parameters of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Bond Lengths : The C-Br bond length (~1.90 Å) affects oxidative addition in Pd-catalyzed couplings.

- Steric Effects : Methoxy groups at 3,5-positions create a steric shield, favoring reactivity at the 2-position.

- Electronic Effects : Electron-withdrawing aldehyde enhances electrophilicity, facilitating nucleophilic attacks.

Single-crystal data (e.g., C=O bond length ~1.22 Å) and Hammett constants (σ⁺) correlate with reaction rates in Heck couplings .

属性

IUPAC Name |

2-bromo-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKPGTRDTOKLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466736 | |

| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85565-93-1 | |

| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。